1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene
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Overview
Description
1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene is a complex organic compound with the molecular formula C24H34 and a molecular weight of 322.539 g/mol . This compound is characterized by its highly methylated structure, which includes two benzene rings connected by an ethyl bridge, each substituted with multiple methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene typically involves the alkylation of pentamethylbenzene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where pentamethylbenzene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: LiAlH4, H2 with a metal catalyst (e.g., Pd/C).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene involves its interaction with various molecular targets and pathways. The highly methylated structure influences its reactivity and interaction with enzymes and receptors. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution and other reactions, which can modify its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene is unique due to its dual benzene ring structure with extensive methylation. This configuration imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which differentiate it from other methylated aromatic compounds .
Properties
CAS No. |
52145-28-5 |
---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C24H34/c1-13-15(3)19(7)23(20(8)16(13)4)11-12-24-21(9)17(5)14(2)18(6)22(24)10/h11-12H2,1-10H3 |
InChI Key |
CELXFAMHNIVCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CCC2=C(C(=C(C(=C2C)C)C)C)C)C)C |
Origin of Product |
United States |
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